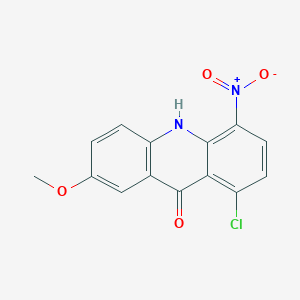

1-chloro-7-methoxy-4-nitro-10H-acridin-9-one

Description

Properties

IUPAC Name |

1-chloro-7-methoxy-4-nitro-10H-acridin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O4/c1-21-7-2-4-10-8(6-7)14(18)12-9(15)3-5-11(17(19)20)13(12)16-10/h2-6H,1H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUQQKUISNKRKFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC3=C(C=CC(=C3C2=O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-chloro-7-methoxy-4-nitro-10H-acridin-9-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of 1-chloro-7-methoxyacridin-9-one under controlled conditions. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as nitrating agents. Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1-Chloro-7-methoxy-4-nitro-10H-acridin-9-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions typically involve the nitro group, converting it to an amino group under suitable conditions.

Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted acridine derivatives.

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles such as amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Antineoplastic Applications

The compound has shown promising results in cancer research, particularly in the treatment of various malignancies. Its derivatives have been tested for antileukemic activity, demonstrating effectiveness against lymphoblastic leukemias and other cancer types.

- In Vitro Studies : Research indicates that 1-chloro-7-methoxy-4-nitro-10H-acridin-9-one exhibits cytotoxic effects against several cancer cell lines. For instance, it has been reported to have potent activity against renal cancer cell lines and human mammary carcinoma (MT-3) . The compound's derivatives were tested against various cancer types, including colon adenocarcinoma and B16 melanoma, showcasing significant inhibitory effects .

- Mechanism of Action : The mechanism by which this compound exerts its antitumor effects includes the inhibition of topoisomerase II, which is crucial for DNA replication and transcription . This inhibition leads to apoptosis in cancer cells, making it a target for further drug development.

Antimicrobial Activity

In addition to its antineoplastic properties, this compound has demonstrated substantial antimicrobial activity.

- Bacterial Inhibition : Studies have shown that this compound exhibits antibacterial effects against a range of pathogens. It has been tested against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Pseudomonas aeruginosa, with varying minimum inhibitory concentration (MIC) values indicating its effectiveness .

- Fungal Activity : The compound also displays antifungal properties, targeting various fungal strains. Its derivatives have been synthesized and evaluated for their ability to inhibit fungal growth, contributing to the search for new antifungal agents .

Other Therapeutic Applications

Beyond its primary applications in oncology and microbiology, this compound has potential uses in other therapeutic areas.

- Neuroprotective Effects : Some studies suggest that acridine derivatives may possess neuroprotective properties, making them candidates for research into neurodegenerative diseases .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-chloro-7-methoxy-4-nitro-10H-acridin-9-one involves its interaction with various molecular targets. In biological systems, it may intercalate into DNA, disrupting the replication process and leading to cell death. The nitro group can undergo bioreduction, generating reactive intermediates that can damage cellular components. The exact pathways and molecular targets are still under investigation, but these interactions form the basis of its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-chloro-7-methoxy-4-nitro-10H-acridin-9-one with structurally related acridinone derivatives, focusing on substituent effects, physical properties, and biological relevance.

Table 1: Comparative Analysis of Acridinone Derivatives

Key Comparisons:

Substituent Position and Electronic Effects: The 1-chloro-7-methoxy-4-nitro substitution pattern distinguishes the target compound from analogs like 4-chloro-10-methyl-2-nitroacridin-9(10H)-one , where the nitro group at position 2 may induce different electronic effects compared to position 4. Quinacrine demonstrates how substituent positioning (e.g., 2-OCH₃ and 6-Cl) and side-chain modifications enable antimalarial activity. The target compound’s 7-OCH₃ and 4-NO₂ groups may alter binding affinity in biological systems, though this remains speculative.

Physical Properties: Melting points for halogenated acridinones (e.g., 275–276°C for 7-chloro-1,3-diphenylacridinone ) suggest that chloro substituents contribute to high thermal stability.

Synthetic Accessibility :

- Yields for related compounds (e.g., 56–75% for N4-(2-chloro-7-methoxyacridin-9-yl) derivatives ) suggest that the target compound’s synthesis may require optimized conditions due to steric hindrance from the 1-chloro and 4-nitro groups.

Notes on Computational and Analytical Tools

- Comparative NMR and IR data (e.g., for 7-fluoro/acridinones ) could aid in structural validation, though such data are absent for the target compound.

Biological Activity

1-Chloro-7-methoxy-4-nitro-10H-acridin-9-one, a compound belonging to the acridine family, has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C14H9ClN2O4

- CAS Number : 21814-48-2

The compound features a chloro group, a methoxy group, and a nitro group attached to the acridine core, which contributes to its unique chemical properties and biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study assessing various acridine derivatives, this compound demonstrated effectiveness against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 125 |

| Bacillus subtilis | 500 |

| Pseudomonas aeruginosa | 250 |

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines. Notably, studies have reported:

- Cytotoxicity : The compound exhibited cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast) | 86 |

| PC-3 (Prostate) | 250 |

| Caco2 (Colon) | 125 |

These findings highlight its potential as an anticancer agent, particularly in breast cancer treatment .

The proposed mechanism of action for this compound involves:

- DNA Intercalation : The compound may intercalate into DNA strands, disrupting replication and transcription processes.

- Bioreduction of Nitro Group : The nitro group can undergo bioreduction to generate reactive intermediates that induce cellular damage.

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cell proliferation and survival pathways .

Synthesis and Evaluation

In a recent study, researchers synthesized various derivatives of acridine compounds, including this compound. These derivatives were tested for their biological activities. Notably, one derivative showed an IC50 value of 0.075 μM against DYRK1A kinase, indicating potent inhibitory effects .

Clinical Implications

The potential clinical implications of this compound are significant. Its dual antimicrobial and anticancer properties suggest it could be developed into a multifaceted therapeutic agent. Ongoing research aims to further elucidate its pharmacological profiles and optimize its efficacy through structural modifications .

Q & A

Q. What are effective synthetic routes for 1-chloro-7-methoxy-4-nitro-10H-acridin-9-one, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Synthetic routes for acridinone derivatives typically involve cyclization of anthranilic acid derivatives or Friedländer condensation. For example, analogs like 1-hydroxy-3,4-dimethoxy-10-methylacridin-9-one were synthesized via cyclization followed by methylation and methoxylation . To optimize yield, control reaction temperature (e.g., 60–80°C for nitro group stability) and use catalysts like polyphosphoric acid. Monitor intermediates via TLC and purify via column chromatography with ethyl acetate/hexane gradients. Yield improvements may require iterative adjustments to stoichiometry and reflux duration .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer : Combine <sup>1</sup>H NMR and <sup>13</sup>C NMR to confirm substituent positions and aromaticity. For instance, methoxy groups typically resonate at δ 3.8–4.0 ppm, while nitro groups deshield adjacent protons. FT-IR can validate nitro (∼1520 cm<sup>-1</sup>) and carbonyl (∼1650 cm<sup>-1</sup>) functional groups. Compare spectral data with structurally similar compounds like 1-hydroxy-3,4-dimethoxy-10-methylacridin-9-one . High-resolution mass spectrometry (HRMS) ensures molecular ion ([M+H]<sup>+</sup>) alignment with theoretical mass (±5 ppm error) .

Q. How can solubility and stability be assessed for this compound under varying experimental conditions?

- Methodological Answer : Conduct solubility screens in polar (DMSO, methanol) and non-polar solvents (chloroform, hexane) at 25°C and 37°C. Use UV-Vis spectroscopy to track stability in aqueous buffers (pH 2–12) over 24–72 hours. For photostability, expose solutions to UV light (254 nm) and monitor degradation via HPLC. Acridinone derivatives like 9-chloroacridine analogs show pH-dependent solubility, with nitro groups enhancing hydrophobicity .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the nitro group’s position and molecular conformation?

- Methodological Answer : Grow single crystals via slow evaporation in ethanol/chloroform mixtures. Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å) at 293 K. Refine structures using software like SHELXL, focusing on bond angles and torsion angles. For example, 9-chloro-1-methyl-7-phenyl-5,6-dihydro-13H-indolo[3,2-c]acridine was resolved with R factor = 0.053, confirming planar aromatic systems and substituent orientations . Compare with databases (e.g., Cambridge Structural Database) to validate positional accuracy .

Q. What computational methods predict the reactivity of the nitro group in electrophilic or nucleophilic reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and Fukui indices. Analyze HOMO-LUMO gaps to identify reactive sites. For nitroacridinones, the nitro group’s electron-withdrawing effect lowers LUMO energy, favoring nucleophilic attack at the 4-position. Compare with experimental kinetics from UV-Vis or <sup>19</sup>F NMR (if fluorine tags are used) .

Q. How can researchers address discrepancies in reported biological activity data for this compound?

- Methodological Answer : Standardize assays using positive controls (e.g., doxorubicin for cytotoxicity) and replicate under identical conditions (pH, temperature, cell lines). Apply statistical tools (ANOVA, t-tests) to evaluate significance. For antimicrobial studies, discrepancies may arise from solvent choice (DMSO vs. saline) or nitro group reduction by bacterial nitroreductases. Use LC-MS to confirm compound integrity post-assay .

Q. What strategies mitigate conflicting data in structure-activity relationship (SAR) studies for nitro-substituted acridinones?

- Methodological Answer : Use multivariate analysis (e.g., PCA or PLS regression) to correlate substituent electronic (Hammett σ) and steric (Taft Es) parameters with activity. For example, methoxy groups at the 7-position may enhance membrane permeability, while nitro groups at the 4-position influence intercalation with DNA. Validate models via synthesis of analogs with systematic substituent variations .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting solubility data reported in different studies?

- Methodological Answer : Re-evaluate experimental parameters: solvent purity, temperature control (±0.5°C), and agitation methods (magnetic stirring vs. sonication). For acridinones, solubility in DMSO may vary due to hygroscopic solvent absorption. Use Karl Fischer titration to quantify water content and correlate with solubility trends. Publish detailed protocols to minimize variability .

Q. What analytical approaches validate the purity of synthesized batches when HPLC retention times overlap with byproducts?

- Methodological Answer : Employ LC-MS/MS to distinguish isobaric impurities. For example, a byproduct with m/z 328.05 (vs. target m/z 327.03) indicates potential chloride adducts. Use orthogonal methods like <sup>1</sup>H-<sup>13</sup>C HSQC NMR to confirm connectivity. For acridinones, diastereomeric byproducts may form during cyclization; chiral HPLC columns (e.g., Chiralpak IA) can resolve enantiomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.